N-Benzylnortropine
Overview
Description
N-Benzylnortropine is a chemical compound with the molecular formula C14H19NO It is a derivative of tropane, a bicyclic organic compound, and features a benzyl group attached to the nitrogen atom of the tropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylnortropine can be synthesized through several methods. One common synthetic route involves the reaction of tropinone with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:
Starting Materials: Tropinone and benzyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: Tropinone is dissolved in DMF, and sodium hydride is added to deprotonate the nitrogen atom. Benzyl bromide is then added slowly to the reaction mixture, and the reaction is allowed to proceed until completion.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzylnortropine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tropane ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
N-Benzylnortropine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity due to its structural similarity to tropane alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of N-Benzylnortropine is primarily related to its interaction with biological targets such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
N-Benzylnortropine can be compared with other tropane derivatives, such as:
Cocaine: Both compounds share a tropane backbone, but cocaine has a methyl ester group and a benzoyl group, making it more potent as a stimulant.
Atropine: Atropine has a similar tropane structure but with different substituents, leading to its use as an anticholinergic agent.
Scopolamine: Another tropane derivative, scopolamine, has a similar structure but is used primarily for its antimuscarinic effects.
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other tropane derivatives.
Properties
IUPAC Name |
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGIBWAPOFRKI-PBWFPOADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316096 | |
Record name | N-Benzylnortropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18717-73-2 | |
Record name | N-Benzylnortropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-(phenylmethyl)-, (3-endo) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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